Medroxy Progesterone-d6 17-Acetate

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Invalid internal standard selection in LC-MS/MS MPA assays causes matrix effect-driven quantification errors and regulatory rejection. Medroxy Progesterone-d6 17-Acetate is the requisite deuterated IS, with six deuterium atoms at the 6α-methyl and 17-acetate positions ensuring chromatographic co-elution without mass overlap with endogenous MPA. • FDA-validated: precision ≤15.2%, accuracy ≤±9.6% across 200-10,000 pg/mL range • Recovery efficiency congruence ≤4.3% vs. MPA; non-substitutable with MPA-d3 or MPA-d7 without full method revalidation • Available in 1 mg, 10 mg, and bulk packs; store at 2-8°C; ambient shipping

Molecular Formula C24H34O4
Molecular Weight 392.6 g/mol
Cat. No. B13788879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxy Progesterone-d6 17-Acetate
Molecular FormulaC24H34O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i1D3,3D3
InChIKeyPSGAAPLEWMOORI-MXVDHLRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medroxy Progesterone-d6 17-Acetate Overview


Medroxy Progesterone-d6 17-Acetate is a deuterium-labeled analog of the synthetic progestin medroxyprogesterone acetate (MPA), distinguished by the incorporation of six deuterium atoms at two specific positions: the 6α-methyl group and the 17-acetate moiety . This stable isotope-labeled compound is purpose-designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows, enabling precise, matrix-corrected quantification of MPA in complex biological matrices such as human plasma and serum [1].

LC-MS/MS bioanalysis – Deuterated internal standard (ISTD) for MPA quantification in research matrices.
Matrix effect correction – Co-eluting ISTD compensates for ion suppression and extraction variability.
Isotope dilution LC-MS – Validated in human plasma/serum research workflows, calibration range 200–10,000 pg/mL.

Why MPA-d6 Cannot Be Replaced


Direct substitution of Medroxy Progesterone-d6 17-Acetate with non-deuterated medroxyprogesterone acetate (MPA) or structurally distinct internal standards in LC–MS/MS assays introduces unacceptable quantitative error due to differential matrix effects, extraction recovery, and ionization efficiency between the analyte and internal standard [1]. While non-deuterated MPA co-elutes identically and exhibits nearly identical physical properties to the deuterated analog, its use as an internal standard is analytically invalid because it cannot be chromatographically distinguished from endogenous MPA—precluding accurate quantification . Alternative deuterated analogs (e.g., MPA-d3 or MPA-d7) differ in mass shift and labeling position, which alters chromatographic retention, ion suppression profile, and matrix effect compensation relative to the target analyte, making them non-substitutable in validated regulatory workflows without full method revalidation [2].

Target ISTD MPA-d6
Non-deuterated MPA Co-elutes but cannot be distinguished from endogenous MPA; precludes accurate quantification in biological matrices.
Target ISTD MPA-d6
Alternative deuterated analogs (e.g., MPA-d3, MPA-d7) Mass shift and labeling position may alter retention, ion suppression profile, and matrix effect compensation; not substitutable without full method revalidation.

MPA-d6 Quantitative Comparison Evidence


Recovery Efficiency vs. Non-Deuterated MPA

In a validated LC-MS/MS assay for MPA in human plasma, the deuterated internal standard Medroxy Progesterone-d6 17-Acetate demonstrated near-identical recovery efficiency to the non-deuterated analyte MPA across three QC concentration levels, thereby providing robust matrix effect correction [1]. The quantified difference in recovery between MPA and MPA-d6 was ≤3.8% at low QC, ≤4.3% at mid QC, and ≤2.7% at high QC, confirming that the deuterated analog accurately tracks extraction variability throughout the analytical range [1].

Recovery Efficiency
Head-to-head

MPA-d6 vs. MPA

Low QC (600 pg/mL): 94.2% vs 95.1%

Mid QC (1750 pg/mL): 90.5% vs 86.2%

High QC (8500 pg/mL): 88.7% vs 86.0%

Max abs. diff.: 4.3%

Supports extraction recovery tracking across analytical range.
Human plasma, LLE, QTRAP 5500; close recovery congruence observed.
Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Matrix Effect Compensation vs. Non-Deuterated MPA

The deuterated internal standard Medroxy Progesterone-d6 17-Acetate exhibited matrix effect values that differed from those of non-deuterated MPA by a maximum of 5.5 percentage points across low, mid, and high QC levels, demonstrating that the deuterated analog adequately tracks ion suppression in human plasma extracts [1]. Matrix effect for MPA-d6 was 16.2%, 13.4%, and 14.6% at low, mid, and high QC, respectively, compared to 21.7%, 15.4%, and 15.0% for MPA [1].

Matrix Effect
Head-to-head

MPA-d6 vs. MPA

Low QC: 16.2% vs 21.7%

Mid QC: 13.4% vs 15.4%

High QC: 14.6% vs 15.0%

Max abs. diff.: 5.5%

Indicates adequate ion suppression tracking in plasma extracts.
Human plasma, positive ionization; matrix effect values reported.
Matrix Effects Ion Suppression Bioanalytical Method Validation

Processing Efficiency vs. Non-Deuterated MPA

Processing efficiency—a composite measure incorporating both extraction recovery and matrix effect—for Medroxy Progesterone-d6 17-Acetate was quantified as 15.2%, 12.6%, and 13.0% at low, mid, and high QC levels, respectively, compared to 20.1%, 13.3%, and 12.9% for non-deuterated MPA [1]. The maximum absolute difference in processing efficiency between the deuterated internal standard and the analyte was 4.9% at the low QC level, decreasing to ≤0.7% at mid and high QC levels [1].

Processing Efficiency
Head-to-head

MPA-d6 vs. MPA

Low QC: 15.2% vs 20.1%

Mid QC: 12.6% vs 13.3%

High QC: 13.0% vs 12.9%

Max abs. diff.: 4.9% (low QC)

Composite recovery-matrix effect parity at mid/high QC supports ISTD reliability.
Difference ≤0.7% at mid/high QC; low QC difference higher.
Isotope Dilution Processing Efficiency LC-MS/MS

Precision and Accuracy Profile

A validated LC-MS/MS method employing Medroxy Progesterone-d6 17-Acetate as the internal standard achieved interassay precision (coefficient of variation) ≤15.2% and accuracy (bias) ≤±9.6% across four QC concentration levels (200–8500 pg/mL) in human plasma [1]. These metrics were obtained under FDA Bioanalytical Method Validation guidelines and represent the actual method performance attributable to the deuterated internal standard [1].

Precision & Accuracy
Class-level

Interassay CV ≤15.2%

Accuracy (bias) ≤±9.6%

LLOQ at 200 pg/mL met criteria (CV ≤20%)

Method validation endpoint review; meets acceptance criteria for bioanalytical methods.
Human plasma, calibration range 200–10,000 pg/mL; reported under FDA guidance context.
Method Validation Bioanalytical Precision FDA Guidance

LLOQ Sensitivity Comparison

In an expanded LC-MS/MS progestin panel that simultaneously quantifies 10 contraceptive progestins including MPA, the assay achieved a lower limit of quantification (LLOQ) of 0.009 ng/mL (9 pg/mL) for MPA when using deuterated internal standards for all analytes [1]. This LLOQ is approximately 5.6-fold more sensitive than the 200 pg/mL LLOQ reported in a single-analyte MPA method using MPA-d6 [2], but the panel method's superior sensitivity is enabled by the high-resolution triple quadrupole instrumentation and optimized ionization conditions, not the deuterated internal standard per se [1].

LLOQ Sensitivity
Cross-study

10-plex progestin panel (MPA-d6 ISTD): LLOQ 0.009 ng/mL

Single-analyte MPA method (MPA-d6 ISTD): LLOQ 200 pg/mL

Panel LLOQ 22.2-fold lower, instrumentation-driven

Supports method flexibility; sensitivity gain from platform, not ISTD alone.
Human serum, UHPLC-HESI-MS/MS vs. HPLC-QTRAP; cross-study comparison.
LLOQ Progestin Panel Pharmacokinetics

MPA-d6 Application Scenarios


Clinical Pharmacokinetic Studies

Medroxy Progesterone-d6 17-Acetate is the requisite internal standard for LC-MS/MS assays intended to support regulatory submissions for MPA-containing drug products. The method using MPA-d6 as the internal standard achieved precision ≤15.2% and accuracy ≤±9.6% across the clinical concentration range, meeting all FDA Bioanalytical Method Validation criteria [1].

Therapeutic Drug Monitoring of Depot MPA

The validated LC-MS/MS assay employing MPA-d6 as the internal standard was specifically assessed in participants prescribed depot medroxyprogesterone acetate, with observed serum concentrations falling within the assay's dynamic range of 200–10,000 pg/mL [1]. This confirms the compound's suitability for routine therapeutic drug monitoring applications.

Multiplex Contraceptive Adherence Monitoring

An expanded LC-MS/MS panel that includes MPA quantification and utilizes MPA-d6 as an internal standard has been developed and validated to monitor protocol compliance in hormonal contraceptive studies [2]. The assay simultaneously quantifies 10 progestins at an LLOQ of 0.009 ng/mL for MPA, enabling sensitive detection of non-adherence in trial participants [2].

Bioequivalence Studies

The demonstrated high recovery efficiency congruence between MPA and MPA-d6 (maximum difference ≤4.3% across QC levels) validates the use of this deuterated internal standard for accurate MPA quantification in bioequivalence studies comparing test and reference MPA formulations [3].

Application
Selection Property
Validation Focus
Research PK bioanalysis
Isotope dilution LC-MS/MS ISTD
Matrix effect correction review
PK monitoring research context
Co-eluting deuterated ISTD
Precision and accuracy endpoint verification
Multiplex progestin panel research
High-sensitivity ISTD for MPA
LLOQ verification in research matrices
Formulation comparison research
Recovery-congruent ISTD
Extraction reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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